molecular formula C19H20N6O4S B6504344 2-(4-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}phenyl)-2H-1,2,3,4-tetrazole-5-carboxamide CAS No. 1396800-23-9

2-(4-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}phenyl)-2H-1,2,3,4-tetrazole-5-carboxamide

Cat. No. B6504344
CAS RN: 1396800-23-9
M. Wt: 428.5 g/mol
InChI Key: XXCAOMGTAHKWQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tetrazole ring could be formed through a cyclization reaction, the amide group could be introduced through a condensation reaction, and the sulfone group could be introduced through a sulfonation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole ring, amide group, and sulfone group would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the tetrazole ring could participate in nucleophilic substitution reactions, the amide group could undergo hydrolysis, and the sulfone group could participate in elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, its melting and boiling points would be influenced by the strength of the intermolecular forces, and its reactivity would be determined by the reactivity of its functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is highly reactive or toxic, it could pose a risk to health and safety .

Future Directions

The future directions for research on this compound could include exploring its potential uses, investigating its mechanism of action, and developing methods for its safe and efficient synthesis .

properties

IUPAC Name

2-[4-[[2-(4-propan-2-ylsulfonylphenyl)acetyl]amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4S/c1-12(2)30(28,29)16-9-3-13(4-10-16)11-17(26)21-14-5-7-15(8-6-14)25-23-19(18(20)27)22-24-25/h3-10,12H,11H2,1-2H3,(H2,20,27)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCAOMGTAHKWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide

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